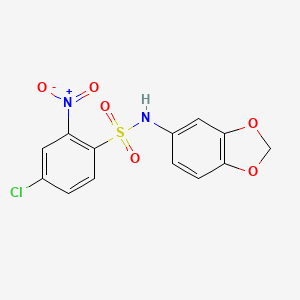

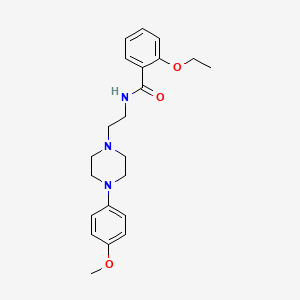

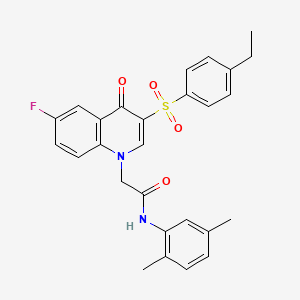

2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dopamine Receptor Ligands

- Study 1: A structural modification of a known dopamine D(4) receptor ligand, PB12, led to the identification of several high-affinity D(3) ligands, suggesting potential applications in exploring dopamine receptor interactions (Leopoldo et al., 2002).

5-HT1A Serotonin Antagonist

- Study 2: Research on the structure-affinity relationship of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) as a 5-HT1A serotonin antagonist, highlights its potential for selective serotonin receptor inhibition (Raghupathi et al., 1991).

Dopamine D4 Receptor Affinity

- Study 3: Modifications of a dopamine D(4) receptor ligand showed that changes in the amide bond and alkyl chain length can affect receptor affinity, which is significant for developing targeted therapeutic agents (Perrone et al., 2000).

Tocolytic Activity

- Study 4: The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide showed significant inhibition of uterine muscle contractions, suggesting a potential role in tocolysis (Lucky & Omonkhelin, 2009).

Antimicrobial Activities

- Study 5 & 9: Synthesis and evaluation of new derivatives revealed antimicrobial activities against various microorganisms, indicating potential use in developing new antimicrobial agents https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt" target="_blank">(Bektaş et al., 2007; Patel et al., 2011)

Imaging in Alzheimer's Disease

- Study 7: The use of a specific molecular imaging probe with PET for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients indicates its application in neurodegenerative disease research (Kepe et al., 2006).

Environment-Sensitive Fluorescent Ligands

- Study 18: Development of fluorescent 5-HT(1A) receptor ligands with "long-chain" 1-(2-methoxyphenyl)piperazine derivatives for potential use in fluorescence microscopy and receptor visualization (Lacivita et al., 2009).

Mécanisme D'action

Target of Action

The compound 2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, also known as 2-ethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, is a complex molecule that may interact with several targets. and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including smooth muscle contraction, neurotransmission, and regulation of mood and cognition.

Mode of Action

The compound’s interaction with its targets involves binding to the receptor sites, which can lead to changes in the receptor’s activity. For instance, when the compound binds to the alpha1-adrenergic receptors, it may modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . When interacting with D4 dopamine receptors, it may influence dopamine-mediated neurotransmission .

Biochemical Pathways

adrenergic signaling and dopaminergic neurotransmission . These pathways are involved in a wide range of physiological processes, from cardiovascular function to mood regulation .

Pharmacokinetics

Compounds with a piperazine moiety, like this one, are known to positively modulate the pharmacokinetic properties of drug substances

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, modulation of alpha1-adrenergic receptors could lead to changes in smooth muscle contraction, potentially affecting blood pressure and urinary function . Interaction with D4 dopamine receptors could influence dopamine-mediated neurotransmission, potentially impacting mood and cognition .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-3-28-21-7-5-4-6-20(21)22(26)23-12-13-24-14-16-25(17-15-24)18-8-10-19(27-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVRKZVCFWSPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)

![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)